molecular formula C8H18N2O B1660454 3-Amino-5,5-dimethylhexanamide CAS No. 771522-09-9

3-Amino-5,5-dimethylhexanamide

Cat. No.: B1660454
CAS No.: 771522-09-9
M. Wt: 158.24
InChI Key: ZJNDXWLXBCRPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,5-dimethylhexanamide is a branched-chain aliphatic amide featuring a dimethyl-substituted hexane backbone with an amino group at the third carbon and an amide functional group. The amide derivative likely shares synthetic pathways with its carboxylic acid counterpart but differs in reactivity and pharmacokinetic properties due to the substitution of the carboxyl group with an amide.

Properties

CAS No.

771522-09-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24

IUPAC Name

3-amino-5,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11)

InChI Key

ZJNDXWLXBCRPDT-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(CC(=O)N)N

Canonical SMILES

CC(C)(C)CC(CC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name CAS Number Functional Group Key Characteristics Reference
3-Amino-5,5-dimethylhexanoic acid 727971-57-5 Carboxylic acid Inhibits carnitine acyltransferases; potential therapeutic agent for metabolic diseases . [3,5]
2-Amino-5,5-dimethylhexanamide hydrochloride 1786251-60-2 Amide (hydrochloride salt) Branched-chain amide derivative; likely enhanced solubility and stability due to salt formation . [9]
3-Amino-5-methylhexanoic acid Not specified Carboxylic acid Shorter chain; reduced steric hindrance may alter enzyme-binding affinity compared to dimethyl analogs. N/A
1,3,5-Trisubstituted hexahydro-1,3,5-triazines Not specified Heterocyclic amine Used as N-methyleneamine equivalents in synthesis; differs in ring structure and reactivity . [4]

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